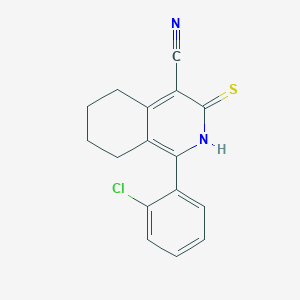

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

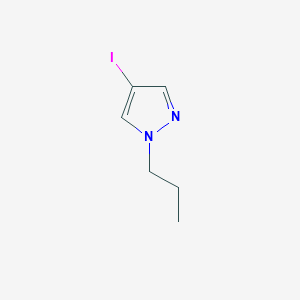

The compound "1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile" is a chemically synthesized molecule that belongs to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a sulfanyl group and a chlorophenyl ring in the molecule suggests that it may exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives often involves multicomponent reactions, as seen in the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles . These reactions typically include the condensation of aldehydes with cyanoethanethioamide and other reagents, such as pyrrolidine derivatives and alkyl halides. The precise synthesis method for the compound is not detailed in the provided papers, but it is likely to follow similar multicomponent synthetic strategies.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex, with non-planar cyclohexene rings and various substituents extending from the core structure. For example, a related compound with a tetrahydroisoquinoline unit has been described to have two 4-chlorophenyl groups extending from one side and hydroxyl and acetyl groups from the opposite side . Such structural features are crucial for the compound's interactions and biological activities.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile can be converted into chloro-acetylamino derivatives and react with different amines to yield a variety of heterocyclic compounds . These reactions are indicative of the reactivity of the tetrahydroisoquinoline core and its potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives can be studied using various spectroscopic and thermodynamic techniques. For example, the conductance and solvent behavior of a related compound, 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, were investigated in a dimethyl sulphoxide-water mixture at different temperatures . Such studies provide insights into the interactions between the compound and solvents, which are essential for understanding its behavior in biological systems. Additionally, thermodynamic studies can reveal the spontaneity of reactions and the structure-breaking effects between solute and solvent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

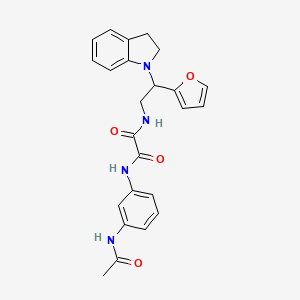

Synthesis of Lamellarin Compounds : Tetrahydroisoquinoline-1-carbonitriles, like the chemical , are used as starting materials for synthesizing compounds such as lamellarin G trimethyl ether and lamellarin U. These syntheses involve the introduction of acid-sensitive protecting groups, which is a significant advantage over classical methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).

X-ray Mapping in Heterocyclic Design : Compounds based on tetrahydroquinoline-3-carbonitrile, closely related to the chemical , have been structurally studied using single-crystal X-ray diffraction. This method is crucial for understanding the molecular structure and designing tricyclic heterocycles (Mazina et al., 2004).

Synthesis and Applications in Chemistry

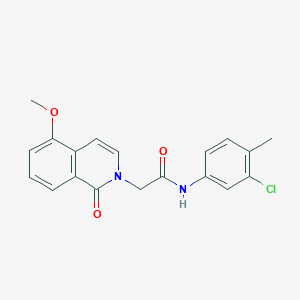

Facile Synthesis of Pyrimido Quinoline Derivatives : Tetrahydroquinoline-3-carbonitrile compounds are synthesized and used for studying their reactivity towards various chemicals. These compounds also have antimicrobial activity, indicating potential applications in pharmaceuticals (Elkholy & Morsy, 2006).

Synthesis of Insecticides : New series of tetrahydroisoquinolines, similar to the queried chemical, have been synthesized and evaluated for their toxicological activity against agricultural pests like Aphis gossypii. This suggests potential applications in pest control (Bakhite et al., 2022).

Electronic and Optical Properties

- Optoelectronic Properties Study : Hydroquinoline derivatives, closely related to the chemical , have been studied for their structural, electronic, optical, and charge transport properties. This research is relevant for developing multifunctional materials in electronic applications (Irfan et al., 2020).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-4-3-7-12(14)15-11-6-2-1-5-10(11)13(9-18)16(20)19-15/h3-4,7-8H,1-2,5-6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCZQXMXMILRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)

![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)

![2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2518866.png)

![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)

![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)